2-(Aminooxy)acetonitrile

Übersicht

Beschreibung

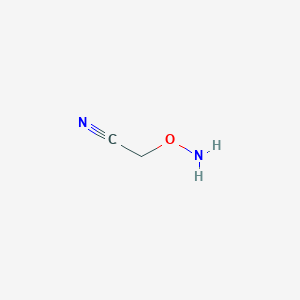

2-(Aminooxy)acetonitrile is an organic compound with the molecular formula C₂H₄N₂O. It is a colorless liquid that is known for its reactivity due to the presence of both an aminooxy group and a nitrile group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Aminooxy)acetonitrile can be synthesized through the reaction of hydroxylamine with acetonitrile. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction is as follows:

NH2OH+CH3CN→NH2OCH2CN+H2O

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Specific details on industrial methods are often proprietary, but they generally follow similar principles of nucleophilic substitution with enhanced reaction conditions and catalysts to improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products:

Oxidation: Oxime derivatives.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2.1. Chemical Biology

In chemical biology, 2-(Aminooxy)acetonitrile has been utilized for the modification of proteins and peptides through oxime bond formation. This method allows for the introduction of various functional groups into biomolecules, enabling the study of protein interactions and functions.

- Case Study: A study demonstrated the use of aminooxy derivatives to create peptide conjugates with daunorubicin, a chemotherapeutic agent. The resulting conjugates showed potential for targeted cancer therapy, highlighting the compound's role in drug development .

2.2. Material Science

The compound is also applied in the field of nanotechnology, particularly in the functionalization of gold nanoparticles. Aminooxy-functionalized gold nanoparticles have been developed for use as sensing agents due to their ability to capture carbonyl compounds from complex mixtures.

- Data Table: Functionalization of Gold Nanoparticles

| Nanoparticle Type | Functional Group | Application |

|---|---|---|

| Gold Monolayer-Protected | Aminooxy | Sensing volatile organic compounds |

| Mixed Monolayer Protected | Aminooxy and Thiol | Biomedical sensing and catalysis |

The incorporation of aminooxy groups enhances the selectivity and sensitivity of these nanoparticles when detecting aldehydes and ketones in environmental samples .

2.3. Medicinal Chemistry

In medicinal chemistry, this compound is employed for the synthesis of drug conjugates that can improve therapeutic efficacy and reduce side effects. The selective nature of oxime bond formation allows for precise drug targeting.

- Case Study: Research has shown that conjugating this compound with somatostatin analogs can lead to improved stability and targeted delivery in cancer treatment . This approach utilizes the compound's reactivity to form stable linkages with therapeutic agents.

Advantages of Using this compound

- Chemoselectivity: The ability to selectively react with carbonyl groups minimizes side reactions, making it ideal for complex biological systems.

- Versatility: Its applications range from protein modification to nanoparticle functionalization, showcasing its broad utility across disciplines.

- Stability: Compounds formed through oxime bond formation exhibit stability under physiological conditions, which is crucial for therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(Aminooxy)acetonitrile involves its reactivity with various functional groups due to the presence of the aminooxy and nitrile groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The nitrile group can undergo hydrolysis or reduction, leading to the formation of amines or carboxylic acids, respectively.

Vergleich Mit ähnlichen Verbindungen

Aminoacetonitrile: Similar in structure but lacks the aminooxy group.

Hydroxylamine: Contains the aminooxy group but lacks the nitrile group.

Acetonitrile: Contains the nitrile group but lacks the aminooxy group.

Uniqueness: 2-(Aminooxy)acetonitrile is unique due to the presence of both the aminooxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.

Biologische Aktivität

2-(Aminooxy)acetonitrile (AOA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article aims to present a comprehensive overview of the biological activity associated with AOA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the presence of an aminooxy group, which is known to participate in oxime formation. This property is crucial for its biological activity, particularly in the context of drug design and synthesis. The compound can be synthesized through various methods, including the reaction of acetonitrile with hydroxylamine followed by further modifications.

The biological activity of AOA primarily stems from its ability to form oximes with carbonyl-containing compounds. This reaction can modulate various biological pathways, including those involved in cell signaling and metabolism. AOA acts as a selective inhibitor of certain enzymes, impacting processes such as glycosylation and protein modification.

1. Antitumor Activity

Recent studies have demonstrated that AOA exhibits significant antitumor properties. For instance, AOA has been shown to enhance the efficacy of certain chemotherapeutic agents by promoting apoptosis in cancer cells. This effect is believed to be mediated through the inhibition of specific metabolic pathways that are crucial for tumor growth.

2. Neuroprotective Effects

AOA has also been investigated for its neuroprotective effects. Research indicates that it may help protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Modulation of Glycosylation

The compound's ability to interfere with glycosylation processes has implications for various diseases, including cancer and diabetes. By inhibiting glycosylation, AOA can affect cell adhesion and migration, which are critical factors in tumor metastasis.

Case Studies

- Study on Antitumor Activity : A study involving AOA demonstrated that when combined with daunorubicin in a bioconjugate format, it significantly increased the drug's cytotoxicity against cancer cell lines compared to daunorubicin alone . The mechanism was attributed to enhanced cellular uptake and targeted delivery.

- Neuroprotection Research : In vitro studies have shown that AOA can reduce neuronal cell death induced by glutamate toxicity, suggesting its potential use in neuroprotective therapies . The protective effect was linked to reduced oxidative stress markers.

Data Tables

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antitumor | Increased apoptosis | Inhibition of metabolic pathways |

| Neuroprotection | Reduced cell death | Decreased oxidative stress |

| Glycosylation modulation | Altered cell adhesion | Inhibition of glycosylation |

Eigenschaften

IUPAC Name |

2-aminooxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O/c3-1-2-5-4/h2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZVQCGPMAYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113501-34-1 | |

| Record name | 2-(aminooxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.